REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4]2[c:5]([CH3:12])[cH:6][nH:7][c:8]2[c:9]([CH3:11])[cH:10]1.[Na+:19].[Na+:20].[O-:21][C:22]([O-:23])=[O:24].[O:13]1[CH2:14][CH2:15][O:16][CH2:17][CH2:18]1.[OH2:25]>>[c:2]1([C:22](=[O:21])[OH:23])[cH:3][c:4]2[c:5]([CH3:12])[cH:6][nH:7][c:8]2[c:9]([CH3:11])[cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1c[nH]c2c(C)cc(Br)cc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1c[nH]c2c(C)cc(C(=O)O)cc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |